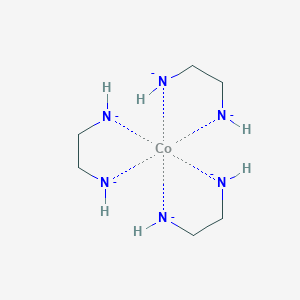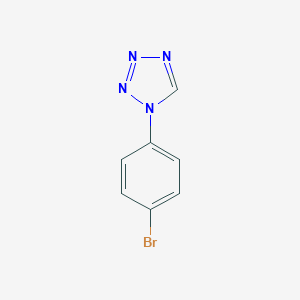
Tris(ethylenediamine)cobalt trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt trichloride is an inorganic compound with the chemical formula [Co(C₂H₈N₂)₃]Cl₃. It is a coordination complex where cobalt is surrounded by three ethylenediamine ligands, forming an octahedral geometry. This compound is notable for its stability and stereochemistry, making it significant in the history of coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt trichloride is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involves purging the solution with air to achieve oxidation. The trication can be isolated with various anions, and the product is typically obtained as yellow-gold needle-like crystals .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(ethylenediamine)cobalt trichloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Substitution: Various ligands, such as ammonia or other amines, can replace ethylenediamine under controlled conditions.
Major Products:
Oxidation: The primary product is the cobalt(III) complex.
Substitution: Depending on the substituting ligand, different cobalt complexes can be formed.
Applications De Recherche Scientifique
Tris(ethylenediamine)cobalt trichloride has several applications in scientific research:
Chemistry: It is used as a model compound in coordination chemistry to study stereochemistry and ligand exchange reactions.
Biology and Medicine: The compound’s stability and well-defined structure make it useful in studying metal-ligand interactions in biological systems.
Industry: It serves as a precursor for the synthesis of other cobalt complexes and catalysts.
Mécanisme D'action
The mechanism by which tris(ethylenediamine)cobalt trichloride exerts its effects involves the coordination of ethylenediamine ligands to the cobalt center, forming a stable octahedral complex. The cobalt center can undergo redox reactions, influencing various chemical processes. The molecular targets and pathways involved include interactions with other metal ions and ligands, affecting the overall stability and reactivity of the complex .
Comparaison Avec Des Composés Similaires
- Tris(ethylenediamine)chromium trichloride
- Tris(ethylenediamine)nickel trichloride
- Tris(ethylenediamine)copper trichloride
Comparison: Tris(ethylenediamine)cobalt trichloride is unique due to its high stability and well-defined stereochemistry. Compared to similar compounds, it exhibits distinct redox properties and ligand exchange behavior, making it a valuable model in coordination chemistry .
Propriétés
Numéro CAS |
13408-73-6 |
|---|---|
Formule moléculaire |
C6H24Cl3CoN6 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
| 15375-81-2 13408-73-6 |
|
Numéros CAS associés |
14878-41-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)









